Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Drug discovery programs targeting CNS receptors require imidazo[1,2-a]pyridine scaffolds with clean functionalization handles. This methyl 6-nitro-3-phenyl derivative solves the challenge of selective 6-position elaboration without ester hydrolysis. Key advantages: (1) Smooth reduction to 6-amine for parallel library synthesis (amide, sulfonamide, urea), (2) Balanced XlogP 3.4 & 7 HBA for BBB penetration, (3) Metabolically stabilized electron-withdrawing nitro core. Reliable supply with consistent purity for SAR studies.

Molecular Formula C15H11N3O4
Molecular Weight 297.26 g/mol
CAS No. 885276-47-1
Cat. No. B1507956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate
CAS885276-47-1
Molecular FormulaC15H11N3O4
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C15H11N3O4/c1-22-15(19)13-14(10-5-3-2-4-6-10)17-9-11(18(20)21)7-8-12(17)16-13/h2-9H,1H3
InChIKeyFHYNTIUTGDLUND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate: Identity and Procurement Overview


Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate (CAS 885276-47-1) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic core with a nitro group at the 6-position, a phenyl substituent at the 3-position, and a methyl ester at the 2-position. Its molecular formula is C15H11N3O4, with a molecular weight of 297.27 g/mol [1]. This specific substitution pattern distinguishes it from the broader class of imidazopyridines, which are widely explored as scaffolds in medicinal chemistry, particularly for central nervous system (CNS) targets and kinase inhibition [2].

Nitro-substituted imidazopyridine scaffold for CNS SAR studies
Strategic entry point for divergent 6-amino library synthesis
Distinct physicochemical profile vs. non-nitro analogs

Why Generic Imidazopyridine Analogs Cannot Substitute


The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are exquisitely sensitive to the nature and position of substituents [1]. Minor modifications—such as replacing the 6-nitro group with hydrogen, halogen, or methyl—can drastically alter lipophilicity, hydrogen-bonding capacity, electronic distribution, and metabolic stability. Even structurally close analogs, such as methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate (lacking the 6-nitro) or methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate, exhibit fundamentally different physicochemical profiles and reactivity. Consequently, direct substitution without experimental validation is likely to compromise synthetic strategy or biological outcomes.

Target Compound
Generic Substitutes
6-Nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate
6-Hydrogen, halogen, or methyl analogs may shift hydrogen-bonding capacity and electronic distribution, altering target binding and reactivity.
Distinct synthetic versatility
Non-nitro analogs lack the functional group interconversion needed for 6-amino library synthesis, limiting divergent scaffold diversification.
Metabolic stability profile
Electron-rich substitutes may exhibit different oxidative metabolism profiles, compromising consistency in metabolic stability studies.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Profile

Methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate (C15H11N3O4, MW = 297.27 g/mol) possesses a higher molecular weight and increased hydrogen-bond acceptor count compared to the non-nitro analog methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate (C15H12N2O2, MW = 252.27 g/mol, HBA = 4) [1]. The 6-nitro group contributes an additional 45 Da and three hydrogen-bond acceptor atoms (two oxygen atoms and the nitrogen), raising the total HBA count to 7. These differences directly impact solubility, permeability, and target binding, making the nitro compound a distinct chemical entity for lead optimization.

MW & HBA Profile
Cross-study comparable
MW 297.27 vs 252.27 g/mol; HBA 7 vs 4
Supports consistent SAR studies and distinct solubility/permeability profiles.
Calculated from molecular formula and SMILES [in silico].
Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity Enhancement vs. Parent Scaffold

The computed XlogP of methyl 6-nitro-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is 3.4 [1], which is substantially higher than the parent 3-phenylimidazo[1,2-a]pyridine (no ester, no nitro) and modestly elevated relative to the non-nitro methyl ester analog. The nitro group contributes to increased lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration when utilized as a CNS-penetrant scaffold.

Lipophilicity (XlogP)
Class-level inference
XlogP 3.4 vs ~2.8 (non-nitro ester)
Supports lipophilicity assessment for CNS SAR exploration context.
Computed by XlogP algorithm. Requires experimental validation.
ADME Lipophilicity CNS Drug Discovery

Selective Reduction to 6-Amino Derivative

The 6-nitro substituent can be chemoselectively reduced to the corresponding 6-amino derivative under mild conditions (e.g., H2/Pd-C or Fe/NH4Cl) without affecting the methyl ester at the 2-position [1]. This transformation is not accessible for the 6-hydrogen, 6-halogen, or 6-methyl analogs, making the nitro compound a strategic entry point for generating libraries of 6-aminoimidazo[1,2-a]pyridines, which are validated pharmacophores in kinase inhibition [2].

Selective Reduction
Class-level inference
Nitro group reducible to amine; not accessible for non-nitro analogs.
Supports divergent synthesis review for 6-amino library generation.
General reduction protocols (e.g., Fe/NH4Cl, H2/Pd-C) reported.
Synthetic Chemistry Scaffold Diversification Amine Coupling

Electron-Withdrawing Effect and Metabolic Stability

The strong electron‑withdrawing effect of the 6‑nitro group (σm = 0.71) polarizes the imidazo[1,2‑a]pyridine core, reducing electron density and potentially attenuating oxidative metabolism at adjacent positions compared to the electron‑donating 6‑methyl analog (σm = ‑0.07) [1]. This electronic modulation can translate into improved metabolic stability in vitro, a critical parameter for lead compound progression.

Electronic Effects
Class-level inference
σm 0.71 (NO2) vs -0.07 (CH3)
Supports electronic tuning for metabolic stability screening context.
Hammett constants from standard tables. Metabolic stability requires direct assay.
Electronic Effects Metabolic Stability CYP450

Key Procurement-Driven Research Applications


Divergent Synthesis of 6-Amino Libraries for CNS Screening

The 6-nitro group permits clean reduction to 6-amino without ester cleavage (see Evidence Item 3), enabling rapid parallel synthesis of amide, sulfonamide, or urea libraries at the 6-position. This divergent strategy is uniquely accessible from the nitro precursor and is highly valued in CNS drug discovery programs targeting GABA_A receptors, where 3-phenylimidazo[1,2-a]pyridine derivatives show promising affinity [1].

Lead Optimization of Lipophilicity and HBA Capacity

With an XlogP of 3.4 and a high hydrogen-bond acceptor count (7), this compound serves as a lipophilic, polar scaffold for optimizing blood-brain barrier penetration and target engagement in CNS programs (see Evidence Items 1 and 2). Researchers requiring a tool compound with balanced lipophilicity and solubility for CNS SAR studies will find this derivative particularly useful.

Metabolic Stability Assessment via Electronic Tuning

The strong electron‑withdrawing nitro group (σm = 0.71) provides a metabolically stabilized core compared to electron‑rich analogs (Evidence Item 4). Medicinal chemists evaluating metabolic soft spots in imidazo[1,2‑a]pyridine series can use this compound as a reference for oxidative metabolism studies in microsomal or hepatocyte assays.

Application
Selection Property
Validation Focus
Divergent synthesis of 6-amino libraries
6-Nitro functional group
Selective reduction method validation
CNS lead optimization
Lipophilicity and HBA profile
Brain penetration potential and target affinity
Metabolic stability profiling
Electron-withdrawing group
Stability against CYP450 oxidative metabolism
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